1-Benzyl-3,3-dimethylpyrrolidine
Description
1-Benzyl-3,3-dimethylpyrrolidine is a pyrrolidine derivative featuring a benzyl group at the 1-position and two methyl groups at the 3-position. This substitution pattern imparts significant steric hindrance, influencing the compound’s conformational flexibility and reactivity. The dimethyl groups at the 3-position likely stabilize the pyrrolidine ring’s puckered conformation, which can modulate interactions in biological systems or catalytic processes.
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2)8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUVPHHVRZXMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of 3,3-dimethylpyrrolidine with benzyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine ring, facilitating the nucleophilic attack on the benzyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzyl-3-acetamidopyrrolidine
- Structural Differences : The acetamide group at the 3-position replaces the dimethyl groups, introducing hydrogen-bonding capability and increased polarity.
- Synthesis: Not explicitly detailed in the evidence, but analogous compounds (e.g., YA1) involve cyclization and functional group additions .
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride
- Structural Differences : Methyl groups at the 5-position and a ketone at the 3-position alter electronic properties and ring strain.
- Applications : The ketone group enables participation in condensation reactions, making it valuable in pharmaceutical synthesis (e.g., drug-like compounds targeting enzymes or receptors) .
- Physicochemical Properties : Higher polarity due to the ketone, contrasting with the hydrophobic dimethyl groups in 1-benzyl-3,3-dimethylpyrrolidine.
(3R)-(−)-1-Benzyl-3-aminopyrrolidine
- Structural Differences: An amino group at the 3-position introduces basicity and chiral centers, enabling enantioselective interactions.
- Synthesis : Resolved via stereoselective methods, as evidenced by chiral HPLC or asymmetric catalysis .
- Pharmacological Potential: Amino-substituted pyrrolidines are explored as orexin receptor antagonists, highlighting the impact of functional groups on bioactivity .
Benzyl 3-methoxy-1-pyrrolidinecarboxylate
- Structural Differences : Methoxy and carboxylate ester groups enhance steric and electronic complexity.
- Reactivity: The ester group allows hydrolysis to carboxylic acids, useful in prodrug design. Methoxy groups can act as electron donors in catalytic systems .
Data Table: Key Properties of this compound and Analogs
Key Research Findings
- Stereochemical Impact : Enantiomers like (3R,4R)-(−)-1-benzyl-3,4-pyrrolidindiol show distinct biological activities, underscoring the importance of stereochemistry in drug design .
- Pharmacological Potential: 1-Acyl-2-benzylpyrrolidines demonstrate dual orexin receptor antagonism, suggesting that benzyl-pyrrolidine scaffolds are versatile platforms for CNS drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
